molecular formula C32H16 B1217330 Diindeno[1,2,3-cd:1',2',3'-lm]perylene CAS No. 188-94-3

Diindeno[1,2,3-cd:1',2',3'-lm]perylene

Cat. No. B1217330
CAS RN: 188-94-3
M. Wt: 400.5 g/mol
InChI Key: BKMIWBZIQAAZBD-UHFFFAOYSA-N
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Description

Diindeno[1,2,3-cd:1',2',3'-lm]perylene (DIP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its potential applications in science and engineering. DIP is a member of the diindeno family of PAHs, which includes a number of other compounds such as diindeno[1,2,3-cd:1',2',3'-tr]perylene (DTP), diindeno[1,2,3-cd:1',2',3'-tet]perylene (DTPT), and diindeno[1,2,3-cd:1',2',3'-pent]perylene (DPP). DIP is a highly versatile material with a wide range of potential applications in scientific research and engineering.

Scientific Research Applications

Electronic Structure Studies

The electronic structure of diindeno[1,2,3-cd:1',2',3'-lm]perylene (periflanthene) has been a subject of study, particularly in its radical anion form. Investigations using ESR, electronic absorption, and linear dichroism spectra, interpreted through SCF MO calculations within the π-electron approximation, have provided insights into its electronic structure (Kubozono, Ata, & Gondo, 1990).

Synthesis of Novel Chromophores

Innovative perylene chromophores, such as phenyl-substituted diindeno[1,2,3-cd:1',2',3'-lm]perylenes, have been synthesized using a simple oxidative cyclodehydrogenation reaction. These chromophores exhibit good solubility in organic solvents and have been characterized by various spectroscopic methods (Wehmeier, Wagner, & Müllen, 2001).

Optoelectronic Properties

This compound has been studied for its structure-dependent optoelectronic properties. Theoretical simulations using density functional theory have shown that its molecular interactions influence these properties, affecting energy gaps and charge transfer phenomena (Mohamad, Ahmed, Shaari, & Goumri‐Said, 2017).

Preparation of Organic Semiconductive Thin Films

This compound has been used in the preparation of semiconductive organic thin films via radiofrequency plasma polymerization. Its effects on electrical conductivity and optical properties have been explored, providing valuable insights for material science applications (Tanaka, Nishio, Matsuura, & Yamabe, 1993).

Mechanism of Action

Target of Action

Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene, also known as DIP, is an organic semiconductor . It is primarily used in optoelectronics, including solar cells and organic light-emitting diodes (OLEDs), and electronics such as RFID tags .

Mode of Action

DIP can be used as either an electron donor or acceptor for highly efficient photovoltaic and OLED applications . It interacts with its targets by donating or accepting electrons, which triggers the desired electronic or optoelectronic effects .

Biochemical Pathways

Its use in optoelectronics suggests that it plays a role in the conversion of light energy into electrical energy, or vice versa .

Pharmacokinetics

DIP is a non-polar molecule and therefore only slightly soluble, for example in acetone . Its sublimation temperature is above 330 °C , indicating its stability under normal conditions.

Result of Action

The primary result of DIP’s action is the generation of electronic or optoelectronic effects. For instance, in OLEDs, DIP’s ‘perylene-type’ optical emission in the visible spectrum is utilized . In solar cells, DIP-based cells have yielded competitive power conversion efficiencies .

Action Environment

The action of DIP can be influenced by environmental factors such as temperature and the nature of the substrate used. For instance, the structure of thin DIP films has been shown to depend on the substrate used, and also on the substrate temperature during growth . These factors can influence the ordering of the DIP molecules and thus their electronic properties .

Safety and Hazards

The safety information available indicates that Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is potentially harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene are not mentioned in the sources, its potential applications in optoelectronics and electronics suggest that future research could focus on optimizing its properties for these uses .

Biochemical Analysis

Biochemical Properties

Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through π-π interactions and Van der Waals forces. These interactions influence the electronic properties of the compound, reducing the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The presence of dense charge populations near zero Fermi energy facilitates continuous charge transfer, which is essential for its function in biochemical processes .

Cellular Effects

Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with biomolecules at the cellular level can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, which in turn affects cellular processes and gene expression . Understanding these molecular interactions is essential for developing targeted therapies and assessing potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage-dependent effects of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and detoxification processes . Identifying the specific metabolic pathways influenced by Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is essential for understanding its role in cellular function and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport and distribution of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene are critical factors that determine its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, as it interacts with biomolecules within these subcellular regions . Understanding the subcellular localization of Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-6-18-17(5-1)21-9-13-25-27-15-11-23-19-7-3-4-8-20(19)24-12-16-28(32(27)30(23)24)26-14-10-22(18)29(21)31(25)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMIWBZIQAAZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=C5C=CC6=C7C=CC=CC7=C8C6=C5C(=C9C4=C3C(=C2C=C1)C=C9)C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172139
Record name Diindeno(1,2,3-cd:1',2',3'-lm)perylene
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Diindeno(1,2,3-cd:1',2',3'-lm)perylene
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CAS RN

188-94-3
Record name Diindeno[1,2,3-cd:1′,2′,3′-lm]perylene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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